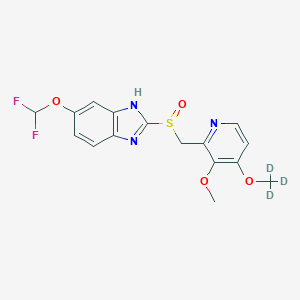
Pantoprazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pantoprazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H15F2N3O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Pantoprazole-d3, a deuterated form of pantoprazole, is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastrointestinal health and its broader implications on bone health and nutrient absorption. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of this compound's biological activity.
This compound acts primarily as a potent inhibitor of the H+/K+-ATPase enzyme in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis. The compound has an IC50 value of approximately 6.8 μM , indicating its efficacy in blocking acid production at relatively low concentrations .
Efficacy in Clinical Trials
Numerous clinical trials have evaluated the efficacy of pantoprazole compared to other PPIs and H2 receptor antagonists. Key findings include:
- Healing Rates : In a multicenter randomized controlled trial, patients treated with pantoprazole 40 mg/day exhibited healing rates of 54.0% to 95.1% at 4 weeks and 75.0% to 98.8% at 8 weeks, significantly higher than those receiving ranitidine .
- Symptom Relief : Patients reported greater symptom-free days (83% vs. 58%) when treated with pantoprazole compared to ranitidine over a 12-month period .
Impact on Bone Health
Recent studies have raised concerns regarding the long-term use of PPIs like pantoprazole on bone health. Research indicates that:
- Bone Mineral Density (BMD) : Long-term use of pantoprazole has been associated with decreased BMD. A study involving ovariectomized rats showed that administration of pantoprazole at a dose of 3 mg/kg for 12 weeks resulted in significant reductions in both femoral BMD and growth plate thickness .
- Fracture Healing : In aged mice subjected to fracture models, daily injections of pantoprazole impaired fracture repair, evidenced by reduced trabecular thickness observed through micro-computed tomography (µCT) analyses .
Nutrient Absorption
This compound's role in nutrient absorption is also noteworthy:
- Vitamin Deficiencies : Long-term PPI therapy has been linked to deficiencies in vitamin B12, calcium, and magnesium, potentially due to altered gastric pH affecting nutrient solubility and absorption . A study showed that long-term users had lower red blood cell counts but similar hemoglobin levels compared to controls .
Case Study 1: Erosive Esophagitis Treatment
A clinical trial involving patients with erosive esophagitis demonstrated that those treated with pantoprazole experienced faster symptom relief and higher healing rates compared to those on H2 receptor antagonists. The study highlighted the importance of dosing at 40 mg/day for optimal results.
Case Study 2: Fracture Healing Impairment
In an experimental setting with aged mice, researchers found that pantoprazole significantly impaired the healing process post-fracture. This study underscores the potential risks associated with chronic use of PPIs in older populations who may already be at risk for osteoporosis.
Data Summary
The following table summarizes key findings from various studies on this compound:
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














